3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Description
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A piperazine ring substituted with a 4-methoxyphenyl group at the 4-position.
- An oxoethyl linker (-CH₂-C(=O)-) connecting the piperazine moiety to an octahydroquinoxalin-2(1H)-one core.
- A quinoxaline-derived bicyclic system with partial saturation, contributing to conformational rigidity.
This compound is of interest in medicinal chemistry due to the pharmacophoric piperazine-quinoxaline scaffold, which is associated with modulation of neurological targets such as serotonin and dopamine receptors .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-28-16-8-6-15(7-9-16)24-10-12-25(13-11-24)20(26)14-19-21(27)23-18-5-3-2-4-17(18)22-19/h6-9,17-19,22H,2-5,10-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXUPFIGQWPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NC4CCCCC4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the octahydroquinoxalinone core. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms that lead to physiological effects .
Comparison with Similar Compounds
Structural Variations and Their Implications
The table below highlights key structural differences between the target compound and similar derivatives, along with their pharmacological and physicochemical impacts:
Biological Activity
The compound 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article aims to explore its biological activity, focusing on its receptor binding properties, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C24H25N5O3
- Molecular Weight : 431.49 g/mol
- LogP : 2.280 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -2.85 (suggesting low solubility in water)
- Polar Surface Area : 61.494 Ų
The compound is structurally related to piperazine derivatives, which are known for their interactions with various neurotransmitter receptors. Specifically, it has been studied for its affinity towards the 5-HT_1A receptor , a subtype of serotonin receptor implicated in mood regulation and anxiety disorders.
Binding Affinity
Recent studies have indicated that compounds with similar piperazine scaffolds exhibit significant binding affinities for the 5-HT_1A receptor. For example, a related compound demonstrated a K_i value of 1.2 nM, indicating strong binding capability . Such affinities suggest that the compound may serve as a potential therapeutic agent in treating psychiatric disorders.
In Vitro Studies
In vitro assays have shown that the compound exhibits notable activity against various biological targets:
- 5-HT_1A Receptor : Binding studies reveal that compounds with similar structures can inhibit serotonin reuptake effectively, contributing to their anxiolytic and antidepressant effects.
- Dopaminergic Activity : Some derivatives have shown promise in modulating dopaminergic pathways, which could be beneficial in conditions like schizophrenia.
Case Studies
- Anxiolytic Effects : A study involving animal models indicated that administration of related piperazine derivatives resulted in reduced anxiety-like behaviors, as measured by the elevated plus maze test. The mechanism was attributed to enhanced serotonergic transmission .
- Antidepressant Potential : Another investigation highlighted the antidepressant-like effects of similar compounds in forced swim tests, suggesting that these agents may act through serotonergic mechanisms .
Pharmacological Implications
The pharmacological profile of this compound suggests several therapeutic applications:
- Anxiety Disorders : Given its affinity for the 5-HT_1A receptor, this compound could be explored as a novel anxiolytic agent.
- Depression : Its potential to modulate serotonin levels positions it as a candidate for further development as an antidepressant.
Comparative Analysis with Similar Compounds
| Compound Name | K_i (nM) | Target Receptor | Notes |
|---|---|---|---|
| Compound A | 1.2 | 5-HT_1A | High affinity; potential anxiolytic |
| Compound B | 21.3 | 5-HT_1A | Lower affinity; less potent |
| Compound C | 0.5 | D_2 | Effective in treating psychosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
